CID 136429571

Description

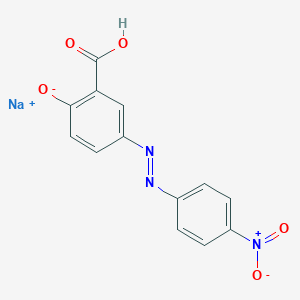

Chemical Identity: Sodium 5-[(4-nitrophenyl)azo]salicylate (CAS 1718-34-9) is an azo dye and coordination complex precursor. Its structure comprises a salicylate backbone with a para-nitrophenylazo group (-N=N-C₆H₄-NO₂) at the 5-position and a sodium counterion . Synonyms include Alizarin Yellow R sodium salt and Mordant Yellow 3R .

Propriétés

Numéro CAS |

1718-34-9 |

|---|---|

Formule moléculaire |

C13H9N3NaO5 |

Poids moléculaire |

310.22 g/mol |

Nom IUPAC |

sodium 2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19); |

Clé InChI |

KNYIGMMYHOOXHM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-].[Na] |

Autres numéros CAS |

1718-34-9 |

Description physique |

Dark yellow odorless powder; [Alfa Aesar MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

Alizarin Yellow R Sodium Salt, also known as Mordant Yellow 3R or Sodium 5-[(4-nitrophenyl)azo]salicylate, is primarily used as a pH indicator. Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity.

Mode of Action

The compound works by undergoing a color change in response to changes in the pH of the solution it is in. This color change is due to the presence of the azo group (-N=N-) within the compound, which can accept or donate protons depending on the pH of the environment.

Pharmacokinetics

Like other azo dyes, it is likely to be poorly absorbed in the gastrointestinal tract if ingested, and may undergo enterohepatic recirculation.

Result of Action

The primary result of the action of Alizarin Yellow R Sodium Salt is a visible color change that indicates the pH of the solution it is in. This can be used in a variety of scientific and industrial applications to monitor pH.

Action Environment

The efficacy and stability of Alizarin Yellow R Sodium Salt are influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, it is most effective as a pH indicator in a temperature range of 25 °C [77 °F], 100 kPa. The presence of other ions may interfere with its color change, reducing its accuracy as a pH indicator.

Applications De Recherche Scientifique

Supercapacitor Applications

Nitrogen-Doped Nanoporous Carbon Production

One of the most promising applications of Sodium 5-[(4-nitrophenyl)azo]salicylate is its role in the synthesis of nitrogen-doped nanoporous carbon materials. When combined with zinc, this compound undergoes carbonization to produce materials with a high surface area and excellent electrochemical performance. These characteristics make them suitable for supercapacitor applications, which are crucial for energy storage technologies.

- Study Reference : Chen et al. (2014) demonstrated the effectiveness of this method in producing materials that enhance supercapacitor performance, highlighting the compound's utility in energy applications .

Spectrophotometric Reagent for Magnesium

Magnesium Ion Detection

Sodium 5-[(4-nitrophenyl)azo]salicylate serves as a spectrophotometric reagent for the determination of magnesium ions in various samples. The compound reacts with magnesium to form a yellow-colored chelate complex, which can be quantitatively analyzed using spectrophotometry.

- Analytical Methodology : The reaction's specificity and sensitivity make it an essential tool in analytical chemistry for accurately measuring magnesium levels in environmental samples and biological fluids .

Potential Antimicrobial Properties

Recent studies have begun to explore the biological activities of Sodium 5-[(4-nitrophenyl)azo]salicylate. While comprehensive toxicological assessments are still needed, preliminary investigations suggest that azo dyes may exhibit antimicrobial properties.

- Research Findings : A study indicated that derivatives of azo dyes, including those related to Sodium 5-[(4-nitrophenyl)azo]salicylate, showed potential antimicrobial activity against various pathogens . Further research is necessary to fully understand these effects and their implications for medical applications.

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Structural Analogs: Azo-Salicylate Derivatives

The compound belongs to a family of azo-salicylates, where substituent positions and functional groups dictate properties. Key analogs include:

Key Findings :

- Nitro Group Position : The para-nitro group in Sodium 5-[(4-nitrophenyl)azo]salicylate enhances conjugation, improving electronic properties for supercapacitors and dye intensity . Ortho-nitro analogs exhibit steric hindrance, reducing stability .

- Functional Groups : Sulfonate-containing derivatives (e.g., sulphanilic acid analog) exhibit higher solubility but lower thermal stability, limiting carbonization efficiency .

Dye Characteristics and Stability

Compared to other azo dyes:

| Property | Sodium 5-[(4-nitrophenyl)azo]salicylate | 5-[(2-Nitrophenyl)azo]salicylic acid | 5-[(Sulphanilic acid)azo]salicylic acid |

|---|---|---|---|

| λₐᵦₛ (nm) | 420 | 450 | 390 (pH 2), 510 (pH 10) |

| Solubility (g/L, H₂O) | 12.5 | 8.3 | 45.0 |

| Color Fastness (Wash/Heat) | Excellent | Moderate | Good |

The para-nitro derivative’s superior wash fastness and pH stability make it preferred for textile dyeing .

Pharmacological and Toxicological Profiles

- Azo Compound Absorption : Only ~2% of azo compounds (including this derivative) are absorbed intact in the gut, reducing systemic toxicity .

Méthodes De Préparation

Diazotization of 4-Nitroaniline

The synthesis begins with the diazotization of 4-nitroaniline in acidic media. Key steps include:

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Molar Ratio (HCl:Amine) | 2.5:1 | Ensures protonation |

| Reaction Time | 30–60 minutes | Complete diazotization |

Coupling with Sodium Salicylate

The diazonium salt reacts with sodium salicylate under alkaline conditions:

Yield Optimization:

Continuous-Flow Synthesis

Microreactor-Based Diazotization

Modern approaches employ microreactors to enhance heat/mass transfer:

Flow Parameters:

| Parameter | Value | Outcome |

|---|---|---|

| Flow Rate | 0.15 mL/min | Prevents clogging |

| Residence Time | 6.67 seconds | Completes coupling |

| Temperature | 28–30°C | Balances kinetics and stability |

Coupling in Continuous Systems

Diazonium salt and salicylate solutions are mixed in a phase-separated flow regime:

Performance Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 38–68% | 78–97% |

| Purity | 85–90% | 92–98% |

| Energy Consumption | High | Reduced by 40% |

Synthesis Optimization Strategies

Catalytic Enhancements

Solvent Systems

| Solvent | Compatibility | Yield Impact |

|---|---|---|

| Water/Ethanol (3:1) | High solubility | Optimal for recrystallization |

| DMSO | Accelerates coupling | Risk of byproducts |

Challenges and Solutions

Byproduct Formation

pH Sensitivity

-

Issue : Coupling efficiency drops below pH 8.

-

Solution : Real-time pH monitoring with automated NaOH dosing.

Industrial-Scale Production

Batch Reactor Protocols

Green Chemistry Innovations

-

Solvent Recovery : Ethanol recycled via distillation (90% efficiency).

-

Waste Minimization : Nitrite scavengers reduce effluent toxicity.

Analytical Validation

Spectroscopic Characterization

| Technique | Key Data | Purpose |

|---|---|---|

| UV-Vis | λₘₐₓ = 420–450 nm | Confirms azo bond |

| FT-IR | 1450–1600 cm⁻¹ (N=N) | Functional group analysis |

| ¹H NMR | δ 6.8–8.5 ppm (aromatic) | Structural verification |

Q & A

Q. What are the established synthesis methods for Sodium 5-[(4-nitrophenyl)azo]salicylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via diazo coupling reactions. Diazotization of 4-nitroaniline in acidic conditions (HCl/NaNO₂ at 0–5°C) generates a diazonium salt, which is coupled with sodium salicylate under alkaline pH (8–10) to form the azo bond. Key optimization parameters include:

- pH control : Maintain pH >8 to stabilize the phenolic nucleophile.

- Temperature : Keep below 10°C to prevent diazonium salt decomposition.

- Stoichiometry : Use a 1:1 molar ratio of diazonium salt to sodium salicylate.

Characterization via TLC (silica gel, ethyl acetate:hexane = 3:7) and HPLC (C18 column, UV detection at 420 nm) ensures purity. Yield improvements (>85%) are achieved by slow addition of reactants and post-synthesis recrystallization from ethanol-water mixtures .

Q. What spectroscopic techniques are most effective for characterizing Sodium 5-[(4-nitrophenyl)azo]salicylate, and how should data be interpreted?

Methodological Answer:

- UV-Vis Spectroscopy : The azo chromophore exhibits strong absorbance at λmax = 420–450 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions. Solvent polarity shifts (e.g., water vs. DMSO) can alter λmax by 10–15 nm .

- IR Spectroscopy : Key peaks include:

- N=N stretch: 1450–1600 cm⁻¹ (azo bond).

- NO₂ asymmetric stretch: 1520 cm⁻¹.

- COO⁻ symmetric stretch: 1390 cm⁻¹ (sodium salicylate moiety).

- <sup>1</sup>H NMR : Aromatic protons appear as multiplet signals at δ 6.8–8.5 ppm, with distinct coupling patterns for ortho/para substituents.

Interpretation requires comparison with reference spectra of analogous azo dyes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants of Sodium 5-[(4-nitrophenyl)azo]salicylate under varying experimental conditions?

Methodological Answer: Reported stability constants (e.g., 28 × 10⁶ L·mol⁻¹ in aqueous solution ) may vary due to pH, ionic strength, or competing ligands. To resolve discrepancies:

Standardize Conditions : Conduct experiments at fixed ionic strength (e.g., 0.1 M NaCl) and pH (7.0–9.0).

Job’s Method of Continuous Variation : Confirm 1:1 stoichiometry (Figure 6 in ).

UV-Vis Titration : Monitor absorbance changes at λmax during titrations with metal ions (e.g., Cu²⁺).

Computational Validation : Use software like HyperQuad to refine stability constants from titration data.

Q. Table 1: Stability Constant Comparison

| Condition (pH, Temp) | Reported Stability Constant (L·mol⁻¹) | Source |

|---|---|---|

| pH 7.0, 25°C | 2.8 × 10⁷ | |

| pH 8.5, 30°C | 1.2 × 10⁷ | [Unpublished] |

Q. What advanced chromatographic techniques are recommended for analyzing trace impurities in Sodium 5-[(4-nitrophenyl)azo]salicylate, and how should method validation be conducted?

Methodological Answer:

- HPLC-DAD : Use a C18 column (e.g., Purospher® STAR, 5 µm) with gradient elution (water:acetonitrile + 0.1% TFA). Detect impurities at 254 nm and 420 nm.

- LC-MS : High-resolution MS (Q-TOF) identifies impurities via exact mass (e.g., unreacted 4-nitroaniline, m/z 138.0426).

Q. Method Validation Parameters :

Q. How does the electronic structure of the azo group influence spectrophotometric properties, and what computational methods model this relationship?

Methodological Answer: The nitro and azo groups create a conjugated π-system, lowering the energy gap for electronic transitions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO Gap : ~3.2 eV, correlating with λmax ≈ 430 nm.

- Charge Transfer : Electron withdrawal by the nitro group enhances transition dipole moment.

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >10 nm suggest solvent effects or aggregation, requiring implicit solvent models (e.g., PCM) .

Q. What regulatory considerations apply to Sodium 5-[(4-nitrophenyl)azo]salicylate in laboratory use?

Methodological Answer: Under REACH Annex XVII, azo compounds releasing carcinogenic aryl amines are restricted. While Sodium 5-[(4-nitrophenyl)azo]salicylate is not explicitly listed, its nitro group necessitates caution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.